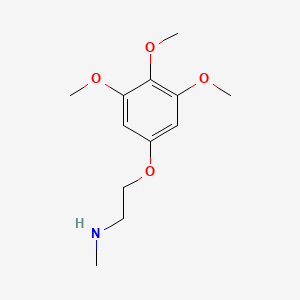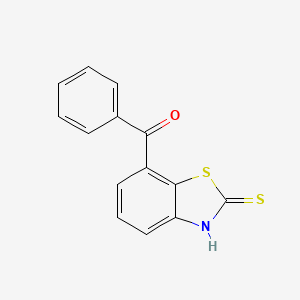
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a phenyl group attached to a benzothiazole ring, which is further modified by a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone typically involves the reaction of 2-aminobenzenethiol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function.
Comparación Con Compuestos Similares
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
113071-95-7 |
|---|---|
Fórmula molecular |
C14H9NOS2 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
phenyl-(2-sulfanylidene-3H-1,3-benzothiazol-7-yl)methanone |
InChI |
InChI=1S/C14H9NOS2/c16-12(9-5-2-1-3-6-9)10-7-4-8-11-13(10)18-14(17)15-11/h1-8H,(H,15,17) |
Clave InChI |
JWCIQBVUQMKIGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)NC(=S)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


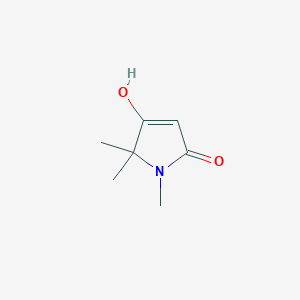
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
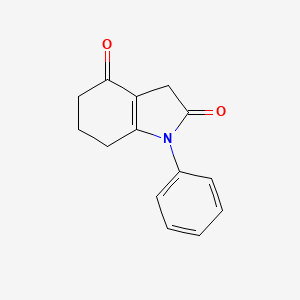


![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

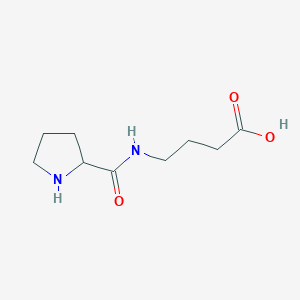
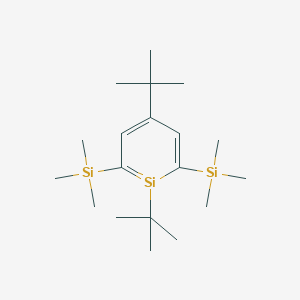
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
